molecular formula C14H24ClNO2 B4063876 4-(1-adamantyl)-4-aminobutanoic acid hydrochloride

4-(1-adamantyl)-4-aminobutanoic acid hydrochloride

Cat. No.: B4063876
M. Wt: 273.80 g/mol
InChI Key: GHNYJEHVMLJHAP-UHFFFAOYSA-N
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Description

4-(1-Adamantyl)-4-aminobutanoic acid hydrochloride is a compound that features an adamantane structure, which is a tricyclic hydrocarbon known for its stability and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-adamantyl)-4-aminobutanoic acid hydrochloride typically involves multiple steps starting from adamantane derivatives. One common method involves the bromination of adamantane to form 1-bromoadamantane, which is then reacted with acrylonitrile to form 4-(1-adamantyl)-4-cyanobutanoic acid. This intermediate is subsequently reduced to 4-(1-adamantyl)-4-aminobutanoic acid, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound aim to optimize yield and reduce the use of toxic reagents. One-pot synthesis methods have been developed to streamline the process and make it more environmentally friendly. For example, the use of sulfuric acid and acetonitrile in the Ritter-type reaction to obtain N-(1-adamantyl)-acetamide, followed by deacetylation and salt formation with anhydrous hydrochloric acid, has been reported .

Chemical Reactions Analysis

Types of Reactions

4-(1-Adamantyl)-4-aminobutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert nitrile groups to amines.

    Substitution: The adamantane structure can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, acrylonitrile for nitrile formation, and reducing agents like lithium aluminum hydride for the reduction of nitriles to amines. Reaction conditions often involve elevated temperatures and the use of solvents like acetonitrile .

Major Products

The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-(1-Adamantyl)-4-aminobutanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-adamantyl)-4-aminobutanoic acid hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act on viral proteins or neurotransmitter receptors, similar to other adamantane derivatives. The rigid structure of the adamantane moiety allows for strong interactions with these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Used as an antiviral and antiparkinsonian drug.

    Rimantadine: Another antiviral compound with a similar structure.

    Memantine: Used in the treatment of Alzheimer’s disease.

Uniqueness

4-(1-Adamantyl)-4-aminobutanoic acid hydrochloride is unique due to its specific functional groups, which allow for a broader range of chemical reactions and applications compared to other adamantane derivatives .

Properties

IUPAC Name

4-(1-adamantyl)-4-aminobutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2.ClH/c15-12(1-2-13(16)17)14-6-9-3-10(7-14)5-11(4-9)8-14;/h9-12H,1-8,15H2,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNYJEHVMLJHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(CCC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795058
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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